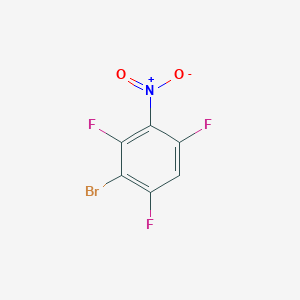

2-Bromo-1,3,5-trifluoro-4-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3,5-trifluoro-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrF3NO2/c7-4-2(8)1-3(9)6(5(4)10)11(12)13/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTFXOAIAHTGBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Br)F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene: A Comprehensive Technical Guide

Introduction & Strategic Importance

Polyhalogenated nitrobenzenes are indispensable building blocks in modern medicinal chemistry and materials science. Specifically, 2-bromo-1,3,5-trifluoro-4-nitrobenzene serves as a highly versatile, advanced intermediate in the synthesis of complex heterocyclic scaffolds, including next-generation [1].

The strategic placement of orthogonal halogens (fluorine and bromine) around the electron-deficient nitrobenzene core provides distinct vectors for sequential, highly regioselective functionalization. The bromine atom is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the activated fluorine atoms are highly susceptible to nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing pull of the adjacent nitro group.

Physicochemical Data

Accurate baseline characterization is essential for reaction tracking, downstream purification, and safety assessments.

| Property | Value |

| Chemical Name | This compound |

| CAS Registry Number | 762297-93-8 |

| Molecular Formula | C6HBrF3NO2 |

| Molecular Weight | 255.98 g/mol |

| SMILES | O=C1=C(F)C=C(F)C(Br)=C1F |

| Physical State | Solid / Semi-Solid (at Room Temperature) |

Data compiled from [2] and .

Experimental Synthesis Protocol

The synthesis relies on the regioselective electrophilic aromatic substitution (nitration) of 2-bromo-1,3,5-trifluorobenzene. Due to the highly deactivated nature of the trifluorinated ring, harsh nitrating conditions (mixed acid) are required[3].

Reagents and Scale

-

Starting Material: 2-Bromo-1,3,5-trifluorobenzene (30.00 g, 142.19 mmol, 1.00 equiv.)

-

Acid Catalyst / Solvent: Sulfuric Acid (H₂SO₄, concentrated, 115 mL)

-

Nitrating Agent: Nitric Acid (HNO₃, concentrated, 102 mL)

Step-by-Step Methodology & Causality

This protocol is designed as a self-validating system, where thermal control and phase behavior indicate reaction progress[3].

-

Preparation of the Reaction Matrix: A stirred solution of 2-bromo-1,3,5-trifluorobenzene (30.00 g) in concentrated H₂SO₄ (115 mL) is established under a nitrogen (N₂) atmosphere[3].

-

Causality: H₂SO₄ acts as both the solvent and the strong acid necessary to protonate HNO₃, driving the dehydration that generates the active electrophile, the nitronium ion (NO₂⁺).

-

-

Electrophile Generation and Addition: The reaction vessel is cooled to -10 °C. Concentrated HNO₃ (102 mL) is added dropwise[3].

-

Causality: The generation of NO₂⁺ is highly exothermic. Strict thermal control at -10 °C prevents thermal runaway, suppresses oxidative degradation of the starting material, and minimizes the risk of non-selective poly-nitration.

-

-

Propagation and Regioselective Substitution: Following the addition, the mixture is allowed to warm to 25 °C and stirred for 3 hours[3].

-

Causality: The three fluorine atoms strongly deactivate the aromatic ring via inductive withdrawal (-I effect), necessitating prolonged reaction times at room temperature to achieve full conversion. Regioselectivity is absolute: the C4 position is the only unsubstituted carbon, flanked by halogens that direct the incoming electrophile via resonance (+M effect) while minimizing steric hindrance.

-

-

Quench and Phase Separation: The crude reaction mixture is slowly poured into 1.5 L of ice water[3].

-

Causality: Ice water safely absorbs the massive heat of dilution from the mixed acids. The highly lipophilic nitrated product crashes out of the aqueous phase, signaling a successful conversion.

-

-

Extraction and Isolation: The aqueous mixture is extracted with Ethyl Acetate (EtOAc, 3 x 600 mL). The combined organic layers are washed with water (2 x 600 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure[3].

-

Result: Affords this compound as a crude product (~47 g) ready for downstream application[1].

-

Mechanistic Pathway Visualization

Figure 1: Workflow and mechanistic sequence for the nitration of 2-bromo-1,3,5-trifluorobenzene.

Analytical Characterization

Validation of the synthesized compound is confirmed via standard spectroscopic techniques[1]:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): (ES-H, m/z): [M-H]⁻ = 254.0.

-

¹H NMR (300 MHz, Chloroform-d): δ 7.17 – 7.00 (m, 1H).

-

Causality: The molecule possesses only a single proton at the C6 position. This proton is split into a complex multiplet due to scalar coupling (J-coupling) with the three non-equivalent, NMR-active fluorine atoms (¹⁹F, spin = ½) on the aromatic ring.

-

Safety, Handling, and Storage

As a highly functionalized halogenated nitroaromatic, strict safety protocols must be observed:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Perform all operations in a certified fume hood. Wear appropriate PPE (nitrile gloves, safety goggles, lab coat).

-

Storage: Keep the container tightly closed in a dry, well-ventilated area. Store at room temperature, though cold-chain transport is sometimes recommended by suppliers to prevent long-term degradation[4].

References

- Title: WO2023146957A1 - Parp1 inhibitors and uses thereof Source: Google Patents URL

-

Title: this compound (CID 16757159) Source: PubChem URL: [Link]

Sources

- 1. WO2023146957A1 - Parp1 inhibitors and uses thereof - Google Patents [patents.google.com]

- 2. PubChemLite - this compound (C6HBrF3NO2) [pubchemlite.lcsb.uni.lu]

- 3. WO2023146957A1 - Parp1 inhibitors and uses thereof - Google Patents [patents.google.com]

- 4. 762297-93-8|this compound|BLD Pharm [bldpharm.com]

Physicochemical Profiling and Synthetic Utility of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene: A Comprehensive Technical Guide

Executive Summary

In the realm of modern drug discovery and advanced materials, highly functionalized polyhalogenated arenes serve as indispensable scaffolds. 2-Bromo-1,3,5-trifluoro-4-nitrobenzene (CAS: 762297-93-8) is a premier example of such a building block. Characterized by its dense array of orthogonal reactive sites, this molecule allows synthetic chemists to execute complex, multi-step functionalizations with absolute regiocontrol. This whitepaper deconstructs the physicochemical properties, electronic topology, and field-proven experimental protocols for utilizing this compound, with a specific focus on its critical role in the synthesis of next-generation PARP1 inhibitors[1].

Molecular Architecture & Physicochemical Profiling

The utility of this compound is dictated by its precise spatial arrangement of electron-withdrawing groups. The synergistic inductive (-I) and resonance (-M) effects of the nitro and fluoro substituents drastically lower the energy of the lowest unoccupied molecular orbital (LUMO), rendering the aromatic ring highly electrophilic.

A fascinating causality of this extreme electron deficiency is the unusual acidity of the solitary hydrogen atom at the C6 position. Under electrospray ionization (ESI) conditions, this proton is readily lost, allowing the molecule to be detected as an [M-H]⁻ anion at m/z 254.0—a rare phenomenon for neutral arenes lacking traditional acidic functional groups[1].

Quantitative Physicochemical Data

| Property | Value | Causality / Significance |

| IUPAC Name | This compound | Defines the precise regiochemistry of the scaffold. |

| CAS Number | Primary identifier for procurement and safety tracking. | |

| Molecular Formula | C₆HBrF₃NO₂ | Indicates a highly dense, halogenated architecture. |

| Molecular Weight | 255.98 g/mol [2] | Standard parameter for stoichiometric calculations. |

| Monoisotopic Mass | 254.914 Da[3] | Critical for high-resolution mass spectrometry (HRMS) validation. |

| Physical Form | Solid / Semi-Solid | Dictates handling; requires storage sealed in dry, room temperature conditions. |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.17-7.00 (m, 1H)[1] | Confirms the presence of the single, highly deshielded C6 proton. |

Reactivity Mapping: The Causality of Functionalization

The true power of this scaffold lies in its orthogonal reactivity , which allows chemists to selectively functionalize specific positions without cross-reactivity.

Nucleophilic Aromatic Substitution (SₙAr)

The nitro group at C4 acts as a powerful electron sink. The fluorine atoms at C3 and C5 are positioned ortho to this nitro group. Because fluorine is highly electronegative, it stabilizes the anionic Meisenheimer transition state via inductive effects, while the nitro group delocalizes the negative charge via resonance. Consequently, the C-F bonds at C3 and C5 are electronically primed for initial nucleophilic attack by amines or alkoxides.

Palladium-Catalyzed Cross-Coupling

The bromine atom at C2 is meta to the nitro group, effectively isolating it from resonance-based SₙAr activation. However, the C-Br bond is significantly weaker than the C-F bonds (bond dissociation energy ~280 kJ/mol vs ~485 kJ/mol). This thermodynamic differential is the causality behind its orthogonal reactivity: low-valent transition metal catalysts (e.g., Pd⁰) will selectively undergo oxidative addition at the C-Br bond, leaving the SₙAr-active C-F bonds completely intact.

Fig 1: Regiochemical activation map of this compound.

Application in Advanced Therapeutics

In the pharmaceutical sector, this compound is heavily utilized in the synthesis of polycyclic heterocycles. A prominent example is its use as a foundational building block in the development of PARP1 (Poly[ADP-ribose] polymerase 1) inhibitors [1]. By sequentially displacing the fluorine atoms via SₙAr with functionalized diamines, and subsequently utilizing the bromine for Suzuki-Miyaura coupling to append aryl groups, chemists can rapidly assemble the complex pharmacophores required for targeted oncology therapies.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an In-Process Control (IPC) to verify the causality of the reaction before proceeding.

Protocol A: Regioselective Mono-SₙAr with a Primary Amine

Objective: Selectively substitute one ortho-fluorine (C3 or C5) while preserving the rest of the molecule.

-

Preparation: Dissolve this compound (1.0 eq) in anhydrous THF (0.2 M).

-

Temperature Control: Cool the reactor to 0 °C. Causality: The substrate is hyper-reactive. Ambient temperatures will lead to rapid di-substitution. 0 °C ensures kinetic control for mono-substitution.

-

Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq), followed by the dropwise addition of the primary amine (1.05 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts exclusively as an HF scavenger, preventing the base itself from attacking the ring.

-

Self-Validation (IPC): After 2 hours, sample the reaction for LC-MS.

-

Validation Metric: The starting material exhibits an [M-H]⁻ peak at m/z 254.0[1]. The reaction is validated as complete when the 254.0 peak disappears, replaced entirely by the [M-H]⁻ peak of the mono-aminated product (Mass = 254.9 + Amine Mass - 20.0 (HF)).

-

-

Workup: Quench with aqueous NH₄Cl, extract with EtOAc, and concentrate.

Protocol B: Orthogonal Suzuki-Miyaura Cross-Coupling

Objective: Couple an arylboronic acid at the C2 position of the mono-SₙAr product.

-

Preparation: Dissolve the mono-SₙAr intermediate (1.0 eq) and the target arylboronic acid (1.2 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

-

Catalyst Selection: Add K₂CO₃ (2.0 eq) and Pd(dppf)Cl₂ (0.05 eq). Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This dramatically accelerates the reductive elimination step, preventing the highly electron-poor intermediate from undergoing protodeboronation side reactions.

-

Execution: Heat the mixture to 90 °C under a nitrogen atmosphere for 4 hours.

-

Self-Validation (IPC): Monitor via LC-MS. The disappearance of the characteristic bromine isotopic pattern (1:1 ratio of M / M+2 peaks) confirms the successful oxidative addition and complete conversion.

Fig 2: Sequential orthogonal functionalization workflow.

References

-

Sigma-Aldrich (Merck KGaA) . This compound Product Specification & Safety Information. Retrieved from,[2].

-

PubChemLite (Université du Luxembourg) . This compound (C6HBrF3NO2) Structural and Mass Spectrometry Data. Retrieved from 3[3].

-

World Intellectual Property Organization (WIPO) . PARP1 INHIBITORS AND USES THEREOF (Patent WO2023146957A1). Published August 3, 2023. Retrieved from 1[1].

Sources

Spectroscopic Characterization of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic properties of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene. As a valuable intermediate in organic synthesis, a thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This document details the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the influence of the various substituents on the benzene ring. Experimental protocols for acquiring high-quality spectroscopic data for this class of compounds are also presented, grounded in established laboratory practices.

Introduction

This compound is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. The presence of a bromine atom, three fluorine atoms, and a nitro group on the benzene ring imparts unique reactivity and makes it a versatile synthon. Accurate and unambiguous characterization of this compound is paramount, and spectroscopic techniques are the primary tools for achieving this. This guide will delve into the predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data for this compound, providing a foundational understanding for researchers working with this and structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and essential information.

¹H NMR Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing a single resonance for the lone aromatic proton. The chemical shift of this proton will be influenced by the surrounding electron-withdrawing fluorine and nitro groups, and the bromine atom. It is predicted to appear in the downfield region of the spectrum, likely between 8.0 and 8.5 ppm. This resonance will exhibit coupling to the adjacent fluorine atoms, resulting in a complex multiplet.

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts are influenced by the nature of the directly attached substituent and the electronic effects of the other groups. The carbon atoms bearing the electron-withdrawing fluorine and nitro groups are expected to be shifted downfield, while the carbon attached to the bromine atom will also be influenced by the "heavy atom effect"[1].

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 (C-F) | 155-160 (doublet of doublets) |

| C-2 (C-Br) | 110-115 |

| C-3 (C-F) | 155-160 (doublet of doublets) |

| C-4 (C-NO₂) | 145-150 |

| C-5 (C-F) | 150-155 (doublet of doublets) |

| C-6 (C-H) | 120-125 |

¹⁹F NMR Analysis

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[2][3] The spectrum of this compound is expected to show three distinct resonances for the three non-equivalent fluorine atoms. The chemical shifts and coupling patterns will be informative of their positions on the aromatic ring.

Predicted ¹⁹F NMR Data

| Fluorine Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| F-1 | -110 to -120 | Doublet of doublets |

| F-3 | -115 to -125 | Doublet of doublets |

| F-5 | -130 to -140 | Doublet of doublets |

Experimental Protocol for NMR Spectroscopy

A generalized protocol for obtaining high-resolution NMR spectra of halogenated nitroaromatic compounds is as follows:[4]

-

Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for adequate signal-to-noise.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the solvent peak.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled fluorine spectrum.

-

The spectral width should be sufficient to cover the expected range of fluorine chemical shifts (e.g., -100 to -180 ppm).

-

A relaxation delay of 1-2 seconds and 16-64 scans are typically adequate.

-

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Analysis

The IR spectrum of this compound will be characterized by strong absorptions corresponding to the nitro group and the carbon-fluorine bonds.

Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1590 - 1610 | Medium | Aromatic C=C stretch |

| 1520 - 1540 | Strong | Asymmetric NO₂ stretch |

| 1340 - 1360 | Strong | Symmetric NO₂ stretch |

| 1100 - 1400 | Strong | C-F stretching |

| 800 - 850 | Strong | C-H out-of-plane bending |

| 550 - 650 | Medium | C-Br stretch |

Experimental Protocol for IR Spectroscopy

A standard protocol for obtaining an FT-IR spectrum of a solid sample is as follows:[4]

-

Sample Preparation (KBr Pellet Method):

-

Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

MS Analysis

Under electron ionization (EI) conditions, this compound is expected to show a prominent molecular ion peak. The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom (approximately equal intensity for M+ and M+2).

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment | Notes |

| 255/257 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for one bromine atom. |

| 225/227 | [M-NO]⁺ | Loss of nitric oxide. |

| 209/211 | [M-NO₂]⁺ | Loss of the nitro group. |

| 176 | [M-Br]⁺ | Loss of the bromine atom. |

| 79/81 | [Br]⁺ | Bromine cation. |

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining an EI mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Ionize the sample using a beam of electrons (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Summary of Spectroscopic Data

The following table provides a consolidated summary of the predicted spectroscopic data for this compound.

| Technique | Feature | Predicted Value |

| ¹H NMR | Chemical Shift | 8.0 - 8.5 ppm (multiplet) |

| ¹³C NMR | Chemical Shifts | C-F: 150-160 ppm; C-NO₂: 145-150 ppm; C-H: 120-125 ppm; C-Br: 110-115 ppm |

| ¹⁹F NMR | Chemical Shifts | -110 to -140 ppm |

| IR | Key Absorptions | ~1530 cm⁻¹ (asymmetric NO₂), ~1350 cm⁻¹ (symmetric NO₂), 1100-1400 cm⁻¹ (C-F) |

| MS (EI) | Molecular Ion | m/z 255/257 |

Conclusion

This technical guide has outlined the predicted spectroscopic characteristics of this compound based on the known effects of its constituent functional groups and data from structurally similar compounds. The anticipated NMR, IR, and MS data provide a valuable reference for the identification and characterization of this important synthetic intermediate. The provided experimental protocols offer a starting point for obtaining high-quality spectra in a laboratory setting. It is important to note that while these predictions are based on sound chemical principles, experimental verification is essential for definitive structural confirmation.

References

- Spectroscopic Analysis of 4-Chloro-2-iodo-1-nitrobenzene: A Technical Guide - Benchchem.

- Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10).

- Pulsar 004 Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy - Oxford Instruments.

- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia.

Sources

The Definitive Technical Guide to 2-Bromo-1,3,5-trifluoro-4-nitrobenzene (CAS: 762297-93-8)

As a Senior Application Scientist, I approach molecular building blocks not merely as reagents, but as programmable nodes of reactivity. 2-Bromo-1,3,5-trifluoro-4-nitrobenzene (CAS: 762297-93-8) is a keystone intermediate that exemplifies this philosophy. Extensively utilized in the development of targeted oncology therapeutics—most notably in the synthesis of [1]—this highly functionalized arene offers unparalleled orthogonal reactivity.

This whitepaper deconstructs the physicochemical properties, mechanistic causality, and validated experimental workflows associated with this critical compound.

Physicochemical Profiling & Molecular Architecture

To leverage a molecule effectively, one must first understand its fundamental parameters. The strategic placement of halogens around the nitrobenzene core dictates its physical behavior and stability.

Table 1: Quantitative Physicochemical Data

| Property | Value |

|---|---|

| CAS Number | 762297-93-8[2] |

| Molecular Formula | C6HBrF3NO2[2] |

| Molecular Weight | 255.97 g/mol [2] |

| SMILES Code | O=C=C(F)C(Br)=C1F)[O-][2] |

| InChIKey | SYTFXOAIAHTGBO-UHFFFAOYSA-N |

| Standard Purity | ≥97% |

Mechanistic Causality in Orthogonal Reactivity

Why is this specific substitution pattern so valuable in drug discovery? The causality lies in its extreme electronic topography.

The aromatic ring is severely electron-deficient due to the inductive electron withdrawal (-I effect) of the three fluorine atoms combined with the strong resonance withdrawal (-M effect) of the nitro group. This synergistic withdrawal dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring system. Consequently, the ring is highly primed for regioselective Nucleophilic Aromatic Substitution (SNAr) . The nitro group stabilizes the critical Meisenheimer intermediate, allowing nucleophiles (such as amines) to displace specific fluorine atoms with high precision.

Simultaneously, the heavy bromine atom remains largely inert to SNAr conditions but serves as a highly active handle for Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). Finally, the nitro group serves as a latent amine, ready for reduction and subsequent cyclization to form complex heterocycles like benzopyrazines[1].

Fig 1: Orthogonal reactivity pathways of this compound in API synthesis.

Experimental Methodology: Synthesis & Isolation

The preparation of this compound typically proceeds via the electrophilic aromatic nitration of 1-bromo-2,4,6-trifluorobenzene. Below is a detailed, self-validating protocol for the isolation and purification of the product, modeled directly after validated industrial scale-up procedures utilized in PARP1 inhibitor development[1].

Self-Validating Protocol: Isolation of this compound

Step 1: Reaction Execution & Quenching

-

Action: Following the nitration of 1-bromo-2,4,6-trifluorobenzene (using fuming HNO3/H2SO4 at 0°C), slowly pour the crude reaction mixture over crushed ice.

-

Causality: The highly deactivated nature of the fluorinated ring requires a super-electrophile (NO2+). Quenching over ice safely dissipates the immense heat of dilution of sulfuric acid while simultaneously precipitating the hydrophobic organic product from the aqueous phase, preventing oxidative ring cleavage.

Step 2: Liquid-Liquid Extraction

-

Action: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers thoroughly with deionized water (2 x 600 mL)[1].

-

Causality: Repeated aqueous washing is critical. It removes trace acidic byproducts (HNO3/H2SO4) that would otherwise concentrate during solvent evaporation, leading to auto-catalyzed degradation or explosive decomposition of the nitroarene.

Step 3: Desiccation & Concentration

-

Action: Dry the washed organic layer over anhydrous sodium sulfate (Na2SO4), filter to remove the desiccant, and concentrate under reduced pressure[1].

-

Causality: Na2SO4 effectively sequesters residual water. Removing water prior to concentration prevents the hydrolysis of the highly electrophilic fluorines during elevated-temperature solvent evaporation.

Step 4: Analytical Self-Validation

-

Action: Analyze the resulting crude product (approx. 47 g yield in standard scale-ups) via LC-MS and 1H NMR[1].

-

Validation Check: The system validates its own success intrinsically. A successful reaction is confirmed by an LC-MS (ES-H) peak at m/z [M-H]- = 254.0 and a characteristic 1H NMR (300 MHz, Chloroform-d) multiplet at δ 7.17-7.00 (m, 1H) [1]. The absence of higher mass adducts confirms that poly-nitration was successfully avoided.

Fig 2: Self-validating synthetic and isolation workflow for bromotrifluoronitrobenzene.

Safety, Handling, and Storage Protocols

Given its high reactivity, this compound requires strict adherence to safety protocols. The compound is an acute irritant and must be handled within a certified fume hood.

Table 2: Hazard Identification and Mitigation

| Hazard Code | Hazard Statement | Required Precautionary Measures |

|---|---|---|

| H302 | Harmful if swallowed | Prohibit food/drink in the handling area; wash hands thoroughly after use. |

| H315 | Causes skin irritation | Mandate the use of heavy-duty nitrile gloves and a chemically resistant lab coat. |

| H319 | Causes serious eye irritation | Mandate the use of splash-proof chemical safety goggles. |

| H335 | May cause respiratory irritation | Handle strictly within a fume hood; avoid inhaling dust/fumes. |

Storage Causality: The compound must be kept tightly closed in a dry, well-ventilated area at room temperature. Storing it sealed and dry prevents ambient moisture from initiating slow nucleophilic aromatic substitution (hydrolysis) of the activated fluorine atoms over time.

References

- Title: WO2023146957A1 - Parp1 inhibitors and uses thereof | Source: Google Patents | URL

Sources

A Technical Guide to 2-Bromo-1,3,5-trifluoro-4-nitrobenzene: Synthesis, Reactivity, and Applications

Abstract

2-Bromo-1,3,5-trifluoro-4-nitrobenzene is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring three electron-withdrawing fluorine atoms, a powerful nitro group, and a reactive bromine atom, imparts a distinct chemical reactivity profile that is highly sought after in the fields of medicinal chemistry, agrochemicals, and materials science. This technical guide provides an in-depth analysis of the compound's properties, a detailed, field-tested synthesis protocol, an exploration of its characteristic reactivity in nucleophilic aromatic substitution, and an overview of its applications as a key synthetic intermediate.

Introduction and Compound Identification

This compound is a polysubstituted benzene derivative. The presence of multiple, strongly electron-withdrawing substituents (three fluorine atoms and a nitro group) renders the aromatic ring electron-deficient.[1] This electronic characteristic is the primary driver of the compound's utility, making it an excellent substrate for reactions involving nucleophiles.[1][2] The bromine atom serves as a versatile handle for further chemical transformations, including cross-coupling reactions or additional substitution, making this molecule a valuable scaffold for building molecular complexity.[3]

Physicochemical and Safety Data

A summary of the key identification and property data for this compound is presented below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 762297-93-8 | [4] |

| Molecular Formula | C₆HBrF₃NO₂ | |

| Molecular Weight | 255.98 g/mol | [4] |

| Physical Form | Solid, Semi-Solid, or Liquid | |

| Purity (Typical) | ≥97% | |

| Hazard Statements | H302, H315, H319, H335 | |

| Signal Word | Warning |

Synthesis and Purification

The synthesis of polysubstituted benzenes requires careful strategic planning regarding the order of substituent introduction to ensure correct regiochemistry.[5] For this compound, a logical synthetic approach involves the nitration of a readily available trifluorobromobenzene precursor. Direct nitration of 1-bromo-2,4,6-trifluorobenzene is the most common route. The directing effects of the fluorine and bromine atoms must be considered. While halogens are traditionally ortho, para-directing in electrophilic aromatic substitution, the combined deactivating effect of three fluorine atoms makes this reaction challenging and requires strong nitrating conditions.

An analogous procedure for a related tetrafluorinated compound involves using nitronium tetrafluoroborate (NO₂BF₄) in sulfolane, a powerful nitrating system capable of functionalizing highly deactivated rings.[6]

Experimental Protocol: Nitration of 1-Bromo-2,4,6-trifluorobenzene

This protocol is a representative procedure adapted from established methods for nitrating highly deactivated polyhalogenated aromatic compounds.[6]

Materials:

-

1-Bromo-2,4,6-trifluorobenzene

-

Nitronium tetrafluoroborate (NO₂BF₄)

-

Sulfolane (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Bromo-2,4,6-trifluorobenzene (1.0 eq) in anhydrous sulfolane.

-

Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Cautiously add nitronium tetrafluoroborate (1.2-1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Causality Note: The strong electrophilicity of NO₂BF₄ is necessary to overcome the severe deactivation of the ring by the three fluorine atoms. The low temperature helps to control the exothermic reaction and minimize potential side products.

-

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up and Extraction: Carefully pour the reaction mixture into a beaker of ice water. Extract the aqueous mixture with dichloromethane (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize residual acid), water, and finally brine.

-

Self-Validation Check: The bicarbonate wash is critical. An absence of effervescence indicates successful acid neutralization.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS analysis.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the principles of Nucleophilic Aromatic Substitution (SₙAr).[2] The aromatic ring is highly electrophilic due to the cumulative inductive and resonance effects of the fluoro and nitro substituents.

The SₙAr Mechanism

The SₙAr reaction proceeds via a two-step addition-elimination mechanism:[2][7]

-

Addition: A nucleophile attacks an electron-deficient carbon atom on the aromatic ring, breaking the aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2]

-

Elimination: The leaving group (in this case, typically a fluoride or bromide ion) is expelled, restoring the aromaticity of the ring.

The presence of the nitro group is crucial as it stabilizes the negative charge of the Meisenheimer complex through resonance, particularly when the attack occurs at the ortho or para positions relative to it.[2][7]

Regioselectivity of Nucleophilic Attack

In this compound, there are several potential sites for nucleophilic attack. The most likely positions are those activated by the nitro group.

-

C-1 and C-5 (Fluorine): These positions are ortho to the nitro group and are highly activated.

-

C-2 (Bromine): This position is meta to the nitro group and is less activated.

-

C-3 (Fluorine): This position is para to the bromine and ortho to two fluorine atoms but meta to the nitro group, making it less activated than C-1 or C-5.

Therefore, nucleophilic attack is most likely to occur at the C-1 or C-5 positions, leading to the displacement of a fluoride ion. Fluorine is often a better leaving group than other halogens in SₙAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to the initial (rate-determining) nucleophilic attack.[1][8]

Caption: Regioselectivity of nucleophilic attack on the aromatic ring.

Applications in Drug Development and Research

Polyhalogenated nitroaromatic compounds are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][9][10] The functional groups on this compound provide a platform for building complex molecular architectures.

-

Introduction of Fluorine: Fluorine is a "design tool" in medicinal chemistry.[11] Its incorporation into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving pharmacokinetic profiles.[3][11] This compound serves as a scaffold to introduce a trifluorinated phenyl ring into a target molecule.

-

SₙAr Reactions: The high reactivity towards nucleophiles allows for the facile introduction of various functional groups. For example, reaction with amines, thiols, or alcohols can build key linkages found in many bioactive molecules.[1]

-

Cross-Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the formation of C-C bonds, which is fundamental to constructing the core skeletons of many drugs.[3]

-

Nitro Group Transformation: The nitro group can be readily reduced to an amine.[3] This resulting aniline derivative is a versatile precursor for synthesizing a wide array of nitrogen-containing heterocycles, amides, and sulfonamides, which are common motifs in pharmaceutical agents.[3][12]

The combination of these reactive sites allows for a sequential and controlled functionalization, making it a powerful tool in the rapid generation of compound libraries for drug discovery screening.[3]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Health Hazards: It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

References

-

This compound. MilliporeSigma. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

-

3-Bromo-4-fluoro-1-nitrobenzene Spectra. SpectraBase. [Link]

-

Nucleophilic Aromatic Substitution. Professor Dave Explains, YouTube. [Link]

-

Stein, D., et al. (2011). 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. [Link]

-

Significance of Fluorine in Medicinal Chemistry: A Review. PharmaTutor. [Link]

-

Synthesis of 3-bromo-4-fluoronitrobenzene. ResearchGate. [Link]

-

Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]

-

Table of content. The Royal Society of Chemistry. [Link]

-

Understanding the reactivity of polycyclic aromatic hydrocarbons and related compounds. Royal Society of Chemistry. [Link]

-

Reactions of Polyfluorobenzenes With Nucleophilic Reagents. National Center for Biotechnology Information. [Link]

-

Fluorine Reactivity. Reddit. [Link]

-

5-Bromo-1,2,3-trifluorobenzene. Magritek. [Link]

-

Nitrobenzene – Knowledge and References. Taylor & Francis Online. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound - [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ajrconline.org [ajrconline.org]

- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene

An In-depth Technical Guide to the Safe Handling of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene

Introduction: Understanding the Molecule

This compound (CAS No. 762297-93-8) is a poly-substituted aromatic compound of increasing interest in medicinal chemistry and materials science.[1][2] Its utility as a synthetic building block stems from the unique reactivity conferred by its electron-withdrawing nitro group and multiple halogen substituents.[1][2] These same features, however, necessitate a rigorous and informed approach to its handling. The presence of a nitroaromatic system, combined with halogen atoms, presents a specific hazard profile that must be understood and mitigated to ensure laboratory safety.

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses for this compound. The methodologies described herein are grounded in established safety principles for halogenated nitroaromatic compounds and are designed for researchers, chemists, and drug development professionals.

Section 1: Physicochemical Properties and Hazard Profile

A thorough understanding of a compound's properties is the foundation of a robust safety assessment. The key physicochemical characteristics of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 762297-93-8 | |

| Molecular Formula | C₆HBrF₃NO₂ | |

| Molecular Weight | ~270.00 g/mol | [3] |

| Appearance | Solid, Semi-Solid, Liquid, or Lump | |

| Purity | Typically ≥97% | |

| Storage Temp. | Room Temperature; Sealed in dry conditions |

| InChI Key | SYTFXOAIAHTGBO-UHFFFAOYSA-N | |

Inherent Hazard Analysis

The hazard profile of this compound is dictated by its constituent functional groups. The nitro group, common in many energetic materials and toxic compounds, combined with the reactive nature of the carbon-bromine and carbon-fluorine bonds, creates a multi-faceted risk.

Based on GHS classifications for this compound and structurally similar chemicals, the primary hazards are:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The following diagram illustrates the relationship between the molecular structure and its associated hazards.

Caption: Relationship between functional groups and hazards.

Section 2: Comprehensive Handling Protocol

Adherence to a strict, step-by-step operational protocol is paramount for mitigating exposure and ensuring a safe experimental outcome. The following workflow is a self-validating system, where each step confirms the safety of the subsequent one.

Pre-Operational Safety (The "Ready" Phase)

Causality: Proper preparation prevents most laboratory accidents. This phase ensures that both the environment and the operator are prepared for the safe handling of the chemical.

-

Risk Assessment : Before any work begins, conduct a specific risk assessment for the planned experiment. Consider the quantities being used, the reaction conditions (e.g., temperature, pressure), and potential byproducts.

-

Engineering Controls : All work involving this compound must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5] Ensure the fume hood has a tested and adequate face velocity.

-

Emergency Equipment Check : Verify that a safety shower and an eyewash station are unobstructed and readily accessible.[4][6] Confirm the availability of a spill kit appropriate for halogenated organic compounds.

-

Personal Protective Equipment (PPE) Inspection : Do not just wear PPE; inspect it. Check gloves for any signs of degradation or pinholes. Ensure safety goggles provide a complete seal.

Table 2: Mandatory Personal Protective Equipment (PPE)

| PPE Category | Recommended Equipment | Rationale & Standard |

|---|---|---|

| Eye/Face Protection | Tightly fitting, splash-proof safety goggles. A face shield is required when handling larger quantities (>10g) or when there is a splash risk. | Protects against serious eye irritation (H319). Conforms to EN 166 (EU) or NIOSH (US) standards.[4] |

| Skin Protection | Chemical-impermeable gloves (Nitrile rubber is a suitable starting point, but consult a glove compatibility chart for the specific solvents being used). A flame-resistant lab coat is mandatory. | Prevents skin irritation (H315) and potential absorption.[4][7] |

| Respiratory Protection | A NIOSH-approved respirator with organic vapor/acid gas cartridges should be available for emergency situations (e.g., spill outside of a fume hood). Routine handling should not require respiratory protection if performed in a functioning fume hood. | Mitigates respiratory irritation (H335) in case of engineering control failure.[4][8] |

Operational Protocol (The "Set & Go" Phase)

This phase covers the direct manipulation of the compound. The core principle is the avoidance of dust and aerosol generation.[4][9]

-

Designated Area : Demarcate a specific area within the fume hood for the handling of this compound. Cover the work surface with disposable absorbent bench paper to contain any minor spills.[7]

-

Weighing : If possible, use an analytical balance with a draft shield located inside the fume hood.[7] If an external balance must be used, transfer the compound in a sealed container and open it only within the fume hood.

-

Transfer & Dissolution : Use a spatula to carefully transfer the solid. Avoid any scooping actions that could generate dust. When adding solvents, pour them slowly down the side of the flask to prevent splashing.

-

Post-Handling Decontamination : Thoroughly clean the spatula and any other contaminated equipment with an appropriate solvent. Collect this cleaning solvent as hazardous waste.[7] Wash hands thoroughly with soap and water after the procedure is complete, even if gloves were worn.[4]

The following diagram outlines the standard workflow for handling the compound.

Caption: Standard operational workflow for safe handling.

Section 3: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental release or exposure. Personnel must be trained on these procedures before working with the compound.

Spill Response

The appropriate response depends on the scale and location of the spill.

-

Minor Spill (inside a fume hood):

-

Alert colleagues in the immediate area.

-

Wearing appropriate PPE, contain the spill with a non-combustible absorbent material like sand, vermiculite, or a commercial spill pillow.[10]

-

Carefully sweep the absorbed material into a designated hazardous waste container.[11]

-

Decontaminate the area with soap and water.[10]

-

-

Major Spill (or any spill outside a fume hood):

-

Evacuate: Immediately alert everyone in the lab and evacuate the area.[4][11]

-

Isolate: If safe to do so, close the doors to the affected area to contain vapors.[11]

-

Call for Help: Contact your institution's emergency response team (e.g., EHS) and/or call 911.[11] Provide the name of the chemical and the location of the spill.

-

Do Not Re-enter: Await the arrival of trained emergency responders.

-

Exposure Response

Immediate decontamination is critical to minimize harm.[12]

-

Skin Contact :

-

Eye Contact :

-

Inhalation :

-

Ingestion :

The following decision tree provides a logical path for emergency response.

Caption: Decision tree for emergency response actions.

Section 4: Storage and Waste Disposal

Storage

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

-

Location : Store in a cool, dry, and well-ventilated area away from direct sunlight.[10][14][16]

-

Container : Keep the container tightly closed to prevent moisture absorption and contamination.[14][16] Opened containers must be carefully resealed and kept upright.

-

Segregation : Store away from incompatible materials. This is critical. Do not store with strong oxidizing agents, strong bases, strong acids, or reducing agents.[10][16][17] Segregate from flammable materials.[17]

Waste Disposal

All waste containing this compound, including contaminated consumables (gloves, bench paper) and cleaning solvents, must be treated as hazardous waste.

-

Collection : Collect waste in a clearly labeled, sealed, and appropriate container. Do not mix with incompatible waste streams.

-

Disposal : Dispose of the waste through your institution's environmental health and safety department.[10] Never dispose of this chemical down the drain or in regular trash.[10] Adhere to all local, state, and federal regulations for hazardous waste disposal.[14]

Conclusion

This compound is a valuable research chemical, but its potential hazards demand respect and careful management. By internalizing the principles of risk assessment, utilizing appropriate engineering and personal protective controls, and adhering to the detailed handling and emergency protocols outlined in this guide, researchers can work with this compound safely and effectively. Safety is not a checklist to be completed, but a continuous mindset of awareness and preparation.

References

- J.T. Baker. (2005, July 27).

- University of Illinois. (2025, September 24). Chemical Spill. Division of Research Safety.

- ICL Group. (2016). BROMINE BROMINE - Safety Handbook. ICL Group Sustainability.

- Chem-Impex. 2-Bromo-1-fluoro-4-nitrobenzene.

- BenchChem. Personal protective equipment for handling 2-Bromo-6-methyl-4-nitroanisole. BenchChem.

- Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies. CDC.

- National Oceanic and Atmospheric Administr

- BenchChem. Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. BenchChem.

- PubChem. 2-Bromo-4-nitro-1-(trifluoromethyl)benzene.

- TCI Chemicals. SAFETY DATA SHEET 2,3,4-Trifluoronitrobenzene. TCI EUROPE N.V.

- BenchChem. 2-Bromo-4-fluoro-3-methyl-1-nitrobenzene. BenchChem.

- Thermo Fisher Scientific. (2025, December 25). SAFETY DATA SHEET 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene. Fisher Scientific.

- Dr.Oracle. (2025, November 14). What are the immediate steps to follow after exposure to bromo-4-nitrobenzene and for how long?. Dr.Oracle.

- C/D/N Isotopes.

- Thermo Fisher Scientific. (2020, May 18). SAFETY DATA SHEET 1-BROMO-3,4,5-TRIFLUOROBENZENE. Fisher Scientific.

- Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET 2-Bromo-1,3,5-trifluorobenzene. Fisher Scientific.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET 1-Bromo-2,4-difluorobenzene. MilliporeSigma.

- MilliporeSigma. This compound. Sigma-Aldrich.

- University of Colorado Boulder. Safe Handling and Storage of Chemicals. Environmental Health & Safety.

- BenchChem. Technical Support Center: Safe Handling and Storage of Nitro Compounds. BenchChem.

- Dairy Knowledge Portal. 6.3 Safe handling of special chemical hazards. Dairy Knowledge Portal.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Bromo-4-fluoro-3-methyl-1-nitrobenzene | 1245644-86-3 | Benchchem [benchchem.com]

- 3. 2-Bromo-4-nitro-1-(trifluoromethyl)benzene | C7H3BrF3NO2 | CID 66545383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 6.3 Safe handling of special chemical hazards | Dairy Knowledge Portal [dairyknowledge.in]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Chemical Spill | Division of Research Safety | Illinois [drs.illinois.edu]

- 12. droracle.ai [droracle.ai]

- 13. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. tcichemicals.com [tcichemicals.com]

- 15. Bromine | Chemical Emergencies | CDC [cdc.gov]

- 16. fishersci.com [fishersci.com]

- 17. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

Potential applications of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene in organic chemistry

An In-depth Technical Guide to the Applications of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene in Organic Chemistry

Abstract

This compound has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a confluence of electron-withdrawing groups and reactive sites, endows it with a distinct reactivity profile that is strategically exploited by researchers in medicinal chemistry, agrochemicals, and materials science. The presence of a nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution, while the bromo substituent serves as a robust handle for a variety of transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the core applications of this reagent, grounded in mechanistic principles and supported by practical, field-proven experimental insights. We will delve into its role in nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and the synthetic transformations of its nitro group, offering detailed protocols and explaining the causality behind experimental design.

Introduction: Understanding the Core Reactivity

This compound (CAS No. 762297-93-8) is a polysubstituted aromatic compound whose synthetic utility is dictated by the interplay of its functional groups.[1]

-

Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both inductive and resonance effects. Its presence significantly acidifies the aromatic ring, making it highly susceptible to attack by nucleophiles. This activation is most pronounced at the ortho and para positions relative to the nitro group.

-

Fluorine Atoms (-F): As highly electronegative atoms, the fluorine substituents further enhance the electrophilicity of the benzene ring. In the context of nucleophilic aromatic substitution, fluoride can act as an excellent leaving group, a behavior that is somewhat counterintuitive when compared to its performance in aliphatic systems but is a hallmark of SNAr reactions.[2]

-

Bromine Atom (-Br): The carbon-bromine bond is the primary site for oxidative addition in transition-metal catalysis. This makes the bromine atom an ideal leaving group for a wide array of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

This combination of features allows for a sequential and regioselective functionalization of the aromatic core, making it a powerful scaffold for the synthesis of complex molecules.

Nucleophilic Aromatic Substitution (SNAr): Building Molecular Complexity

The electron-deficient nature of the this compound ring makes it an exceptional substrate for Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The rate-determining step is typically the initial nucleophilic attack, which is greatly accelerated by the electron-withdrawing nitro group that stabilizes the negative charge of the intermediate.[3][4]

Regioselectivity and Leaving Group Ability

In this specific molecule, nucleophilic attack can, in principle, lead to the displacement of either a fluoride or a bromide ion. While bromide is a better leaving group in SN1 and SN2 reactions, the trend is often reversed in SNAr. The high electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic and susceptible to attack.[2] Therefore, substitution of the fluorine atom at the C-1 or C-5 position is often kinetically favored. However, the specific outcome can be influenced by the nature of the nucleophile and the reaction conditions.

Experimental Protocol: Synthesis of a Substituted Aniline Derivative

This protocol details a representative SNAr reaction using a primary amine as the nucleophile.

Objective: To synthesize N-alkyl-2-bromo-3,5-difluoro-4-nitroaniline.

Reagents and Materials:

-

This compound (1.0 eq)

-

Alkylamine (e.g., propylamine) (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and anhydrous DMF.

-

Add potassium carbonate to the solution. This base acts as a scavenger for the HF formed during the reaction.

-

Add the alkylamine dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor its progress using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Caption: SNAr reaction pathway via a Meisenheimer intermediate.

Palladium-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds

The C-Br bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis for constructing biaryl systems and other complex architectures.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used C-C bond-forming cross-coupling reaction.[5] Its tolerance of a wide range of functional groups and the generally non-toxic nature of the boron reagents contribute to its popularity.

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | PPh₃ is a standard ligand; dppf is often effective for electron-deficient or sterically hindered substrates.[6] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An aqueous base is required for the transmetalation step. The choice can influence reaction rate and yield. |

| Solvent | Toluene/H₂O, Dioxane/H₂O | A biphasic solvent system is typical to dissolve both the organic substrate and the inorganic base. |

| Temperature | 80-110 °C | Thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a 2-(aryl)-1,3,5-trifluoro-4-nitrobenzene derivative.

Reagents and Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Toluene and Water (4:1 mixture)

-

Ethyl acetate

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a Schlenk flask, combine this compound, the arylboronic acid, and potassium carbonate.

-

Add the palladium catalyst.

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to obtain the desired biaryl product.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Synthetic Manipulation of the Nitro Group

The nitro group is not merely an activating group; it is a versatile functional handle that can be transformed into a variety of other functionalities, most notably an amino group. This reduction is a pivotal step in many synthetic routes, as the resulting aniline is a precursor to amides, sulfonamides, diazonium salts, and numerous nitrogen-containing heterocycles.[7]

Common Reduction Methods:

-

Tin(II) Chloride (SnCl₂): A classic and reliable method, typically carried out in an acidic medium like concentrated HCl or in an organic solvent like ethanol.

-

Catalytic Hydrogenation (H₂/Pd-C): A clean and efficient method, though it may not be compatible with other reducible functional groups (e.g., alkenes, alkynes) in the molecule.

-

Iron (Fe) or Zinc (Zn) in Acetic Acid/NH₄Cl: A cost-effective and mild alternative, often used in industrial settings.

The resulting 2-bromo-3,5-difluoroaniline derivative is now primed for a new set of chemical transformations, such as a second cross-coupling reaction at the bromine site or derivatization of the newly formed amine.

Caption: Synthetic workflow starting from the reduction of the nitro group.

Applications in Drug Discovery and Materials Science

The structural motifs accessible from this compound are of significant interest to researchers in applied fields.

-

In Medicinal Chemistry: The incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[7] The nitro group itself is a key feature in some bioactive molecules and can serve as a precursor to other essential functionalities.[8] This reagent provides a direct route to introduce a polysubstituted, electron-deficient phenyl ring, a common scaffold in kinase inhibitors, anti-inflammatory agents, and other therapeutics.[7]

-

In Materials Science: The biaryl structures synthesized via Suzuki coupling are core components of organic light-emitting diodes (OLEDs), liquid crystals, and other functional polymers. The electronic properties of the final material can be fine-tuned by altering the substituents on the aromatic rings, and this building block provides a platform for creating highly electron-deficient materials.[9]

Conclusion

This compound is a quintessential example of a modern synthetic building block, offering multiple, distinct reactive sites that can be addressed selectively. Its utility in SNAr and palladium-catalyzed cross-coupling reactions allows for the controlled and predictable construction of complex molecular architectures. The ability to further transform the nitro group adds another layer of synthetic versatility. For researchers and drug development professionals, a thorough understanding of the reactivity of this compound opens the door to novel and efficient synthetic pathways for the discovery of new medicines and advanced materials.

References

-

The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. (URL: [Link])

-

Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024 - YouTube. (URL: [Link])

-

Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - ZORA. (URL: [Link])

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI. (URL: [Link])

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (URL: [Link])

Sources

- 1. 762297-93-8|this compound|BLD Pharm [bldpharm.com]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. zora.uzh.ch [zora.uzh.ch]

- 7. nbinno.com [nbinno.com]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

Reactivity of the nitro group in 2-Bromo-1,3,5-trifluoro-4-nitrobenzene

An In-depth Technical Guide to the Reactivity of 2-Bromo-1,3,5-trifluoro-4-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of this compound, a highly functionalized aromatic compound of significant interest in modern organic synthesis. The document elucidates the profound influence of its unique substitution pattern—a nitro group, a bromine atom, and three fluorine atoms—on the electronic character and reaction pathways of the benzene ring. The core focus is on the compound's pronounced susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for its application as a versatile building block. We will explore the underlying mechanistic principles, regioselectivity, and provide field-proven experimental protocols for key transformations. This guide serves as an essential resource for professionals leveraging this powerful intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

Introduction: A Uniquely Activated Aromatic Scaffold

This compound (CAS 762297-93-8) is a synthetic aromatic compound whose value lies in the strategic arrangement of its functional groups. The benzene ring is decorated with a powerful electron-withdrawing nitro group and four electron-withdrawing halogen atoms (three fluorine, one bromine). This assembly creates a severely electron-deficient aromatic system, fundamentally altering its reactivity from that of a typical nucleophilic arene to a potent electrophile.

In medicinal chemistry and drug discovery, the incorporation of fluorine and fluorinated motifs is a widely employed strategy to enhance the metabolic stability, binding affinity, lipophilicity, and pharmacokinetic profiles of drug candidates.[1][2][3][4] Compounds like this compound serve as key intermediates, allowing for the precise introduction of a poly-substituted aromatic moiety into complex molecular architectures.[2][5] Furthermore, the nitro group itself offers a versatile synthetic handle, as it can be readily reduced to an amino group, opening pathways to a vast array of nitrogen-containing heterocycles and other bioactive scaffolds.[2]

Electronic and Structural Landscape

The reactivity of an aromatic ring is dictated by the electronic effects of its substituents. In this compound, every substituent acts to withdraw electron density from the ring, a cumulative effect that is central to its chemistry.

-

The Nitro Group (-NO2): This is one of the most powerful electron-withdrawing groups in organic chemistry. It deactivates the ring through two mechanisms: a strong inductive effect (-I) due to the high electronegativity of nitrogen and oxygen, and a potent resonance (or mesomeric) effect (-M), which delocalizes electron density from the ring onto the nitro group's oxygen atoms.[6] This effect is most pronounced at the ortho and para positions relative to the nitro group.

-

Fluorine Atoms (-F): As the most electronegative element, fluorine exerts a very strong -I effect. While it technically has a +M (donating) resonance effect via its lone pairs, its -I effect overwhelmingly dominates, resulting in a net withdrawal of electron density.

-

Bromine Atom (-Br): Like fluorine, bromine is an electron-withdrawing group, primarily through its -I effect, which outweighs its +M effect.

The collective impact of these groups is a massive reduction in the electron density of the benzene ring, making it highly "activated" towards attack by nucleophiles and strongly "deactivated" towards attack by electrophiles.[6][7]

| Property | Value | Source |

| CAS Number | 762297-93-8 | |

| Molecular Formula | C6HBrF3NO2 | |

| Molecular Weight | 255.98 g/mol | |

| Physical Form | Solid or Semi-Solid |

The Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of this compound makes it an exceptional substrate for nucleophilic aromatic substitution (SNAr) reactions.[8] This pathway is distinct from the more familiar SN1 and SN2 reactions that occur at sp3-hybridized carbon centers.[7][9]

The SNAr Mechanism: Addition-Elimination

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[8][10]

-

Addition (Rate-Determining Step): A nucleophile (Nu-) attacks an electron-deficient carbon atom on the aromatic ring that bears a leaving group (LG). This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[7][8][11] This initial step is typically the slow, rate-determining step of the reaction.[8][10]

-

Elimination: The leaving group departs, taking its bonding electrons with it. This step rapidly restores the aromaticity of the ring, yielding the final substituted product.

The stability of the Meisenheimer complex is paramount to the facility of the reaction. The negative charge of this intermediate is effectively delocalized across the aromatic system and, crucially, onto the oxygen atoms of the electron-withdrawing nitro group positioned ortho or para to the site of attack.[7][9][10] This stabilization lowers the activation energy of the first step, accelerating the overall reaction.

Caption: The Addition-Elimination mechanism of SNAr.

Regioselectivity and Leaving Group Preference

In this compound, nucleophilic attack is directed to the positions that are ortho or para to the strongly activating nitro group.[8] In this specific molecule, these are the C1 and C3/C5 positions (bearing fluorine) and the C2 position (bearing bromine).

-

C1 (para to -NO2): This position is highly activated. Attack here allows the negative charge of the Meisenheimer complex to be delocalized directly onto the nitro group.

-

C3/C5 (ortho to -NO2): These positions are also activated, with the negative charge being stabilized by the nitro group.

While traditionally halogens like bromine are considered better leaving groups than fluorine in SN1/SN2 reactions, the opposite is often true in SNAr.[9] The rate-determining step is the initial nucleophilic attack. The extreme electronegativity of fluorine creates a highly polarized C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack.[8][9] Therefore, nucleophilic substitution preferentially displaces a fluorine atom , typically the one at the C1 position (para to the nitro group) due to superior resonance stabilization and potentially less steric hindrance.

Field-Validated Experimental Protocols

The high reactivity of this compound allows for efficient substitution with a variety of nucleophiles under relatively mild conditions. The following protocols are representative of common transformations.

Reaction with Alkoxides: Synthesis of an Aryl Ether

Alkoxides are potent nucleophiles that react readily to form aryl ethers. This protocol details the synthesis of 2-Bromo-1-methoxy-3,5-difluoro-4-nitrobenzene.

Experimental Protocol: Synthesis via Methoxide Substitution

-

Reagents & Setup:

-

This compound (1.0 eq, e.g., 2.56 g, 10.0 mmol)

-

Sodium Methoxide (1.1 eq, e.g., 0.59 g, 11.0 mmol)

-

Anhydrous Methanol (e.g., 40 mL)

-

Round-bottom flask (100 mL) with a magnetic stirrer and nitrogen inlet.

-

-

Procedure:

-

Under a nitrogen atmosphere, dissolve the this compound in anhydrous methanol in the flask. The use of anhydrous solvent is critical to prevent the hydrolysis of the alkoxide and to avoid water acting as a competing nucleophile.

-

Cool the resulting solution in an ice-water bath to 0 °C. This is to control the initial exotherm of the reaction.

-

Add the sodium methoxide portion-wise over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 1-2 hours.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

-

-

Work-up & Purification:

-

Quench the reaction by slowly adding 1M HCl (aq) until the solution is acidic (pH ~2-3).

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain the pure 2-Bromo-1-methoxy-3,5-difluoro-4-nitrobenzene.

-

Reaction with Thiolates: Synthesis of an Aryl Thioether